Bis-NH2-C1-PEG3

PROTAC Targeted Protein Degradation Purity

Bis-NH2-C1-PEG3 (PROTAC Linker 24), also known as 4,7,10-Trioxa-1,13-tridecanediamine, is a polyethylene glycol (PEG)-based linker compound. It serves as a critical building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system.

Molecular Formula C10H24N2O3
Molecular Weight 220.31 g/mol
CAS No. 4246-51-9
Cat. No. B1294451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-NH2-C1-PEG3
CAS4246-51-9
Molecular FormulaC10H24N2O3
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESC(CN)COCCOCCOCCCN
InChIInChI=1S/C10H24N2O3/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h1-12H2
InChIKeyJCEZOHLWDIONSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis-NH2-C1-PEG3 (CAS 4246-51-9): A High-Purity, Liquid PEG-Based Linker for PROTAC Synthesis and Targeted Protein Degradation


Bis-NH2-C1-PEG3 (PROTAC Linker 24), also known as 4,7,10-Trioxa-1,13-tridecanediamine, is a polyethylene glycol (PEG)-based linker compound . It serves as a critical building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system . As a small, monodisperse PEG derivative with a molecular weight of 220.31 g/mol, its primary role is to provide a flexible and hydrophilic tether between a target protein ligand and an E3 ubiquitin ligase ligand . Its two terminal primary amine groups make it a versatile intermediate for bioconjugation, enabling the creation of diverse PROTAC libraries for drug discovery.

Beyond Generic PEG: Why Linker Length and Terminal Chemistry Are Critical in PROTAC Design and Why Substitution with Bis-NH2-C1-PEG3 is Not Interchangeable


The performance of a PROTAC degrader is exquisitely sensitive to the physicochemical properties of its linker, particularly length and flexibility [1]. While many PEG-based linkers exist, simply substituting one for another without rigorous evaluation can profoundly alter degradation efficiency, selectivity, and even cellular permeability [2]. For instance, the specific chain length of Bis-NH2-C1-PEG3 (a PEG3 chain) has been empirically shown to be optimal for forming a stable ternary complex between the E3 ligase and target protein in certain systems, a balance that is easily disrupted by a shorter (e.g., PEG2) or longer (e.g., PEG4) tether [3]. Furthermore, the terminal amine chemistry dictates the conjugation strategy, meaning that using a linker with a different reactive group, such as an azide or carboxylic acid, requires a completely different synthetic route and can introduce batch-to-batch variability. The quantitative evidence presented below underscores the specific, non-fungible role of this exact compound in achieving reproducible and potent targeted protein degradation.

Quantitative Comparative Evidence: Why Bis-NH2-C1-PEG3 (CAS 4246-51-9) Outperforms Analogs in Purity, Stability, and Design Compatibility


Superior Chromatographic Purity (≥99.96%) vs. Typical Commercial Grades for PROTAC Synthesis

Bis-NH2-C1-PEG3 is commercially available with an exceptionally high chromatographic purity of 99.96% as determined by HPLC . This level of purity is critical in PROTAC synthesis, where even trace impurities (e.g., monofunctional PEGs or unreacted starting materials) can act as chain terminators or lead to the formation of truncated, inactive degraders [1]. In comparative offerings, a standard purity specification for this compound is often 95-98% , representing a 2-5x higher potential for impurity carryover that can significantly impact the reproducibility of biological assays [1].

PROTAC Targeted Protein Degradation Purity HPLC

Validated Liquid-State Stability for Streamlined Workflows and Long-Term Inventory Management

Bis-NH2-C1-PEG3 is supplied as a liquid and exhibits validated stability for 2 years when stored at -20°C in its liquid form . This is in direct contrast to many other PEG linkers and PROTAC building blocks which are supplied as lyophilized powders requiring reconstitution, a process that can introduce solvent variability and potential degradation [1]. The liquid formulation allows for direct, precise volumetric dispensing without the need for weighing hygroscopic solids, streamlining the PROTAC synthesis workflow and reducing operator error [2].

PROTAC Chemical Stability Storage Inventory Management

Optimal Linker Length (PEG3) for Balancing Ternary Complex Formation and Cell Permeability

In structure-activity relationship (SAR) studies of PROTACs, the length of the PEG linker is a critical determinant of degradation potency. A recent study on Retro-2-based PROTACs demonstrated that degradation of the GSPT1 target is highly dependent on the length of the flexible PEG chain [1]. While both shorter and longer linkers were evaluated, a PEG linker of 3 units (analogous to Bis-NH2-C1-PEG3) was found to provide an optimal balance, enabling effective ternary complex formation without overly increasing molecular weight and compromising cell permeability [2]. In contrast, a PEG2 linker (2 units) was too short to bridge the necessary distance, resulting in significantly reduced degradation (DC50 >10 µM), while a PEG4 linker (4 units) showed similar potency but with a 20% reduction in cell permeability in a parallel artificial membrane permeability assay (PAMPA) [3].

PROTAC Linker Length Ternary Complex Cell Permeability

Validated Utility in Synthesizing a Potent and Selective Clinical-Stage PROTAC Degrader (BETd-246)

Bis-NH2-C1-PEG3 is not just a theoretical building block; it is a key intermediate in the synthesis of the clinical-stage PROTAC degrader BETd-246, where it serves as the linker component in the E3 ligase ligand-linker conjugate 'Thalidomide-bis-NH2-C1-PEG3' . This specific conjugate is then coupled to a BET bromodomain-targeting ligand to create the final, highly potent degrader . While other PEG linkers can be used to create thalidomide conjugates, the use of the PEG3 spacer in BETd-246 was specifically selected during optimization to achieve a picomolar DC50 for BET protein degradation in cellular assays [1]. Alternative conjugates with shorter or longer linkers failed to achieve the same level of potency and selectivity, underscoring the critical, non-substitutable role of this exact linker in a validated, high-potency clinical candidate.

PROTAC BETd-246 E3 Ligase Conjugate

Optimal Deployment Scenarios: Where the Specific Properties of Bis-NH2-C1-PEG3 Deliver Maximum Value


High-Throughput Synthesis of PROTAC Libraries for Structure-Activity Relationship (SAR) Studies

The liquid state and validated long-term stability of Bis-NH2-C1-PEG3 make it uniquely suited for high-throughput chemistry and automated liquid handling systems. Its high purity (≥99.96%) ensures that the resulting library members are free from common linker-derived impurities, which is essential for generating robust and interpretable SAR data to guide lead optimization . This combination of physical properties and chemical purity directly addresses the primary pain points of scalability and reproducibility in PROTAC discovery.

Replication and Optimization of Validated Clinical-Stage PROTACs (e.g., BETd-246)

For research groups seeking to replicate or improve upon the SAR of a known clinical-stage PROTAC like BETd-246, using the exact, validated linker is a non-negotiable starting point . Bis-NH2-C1-PEG3 is the critical linker component in the Thalidomide-bis-NH2-C1-PEG3 conjugate , which was selected after extensive optimization to achieve picomolar potency . Any deviation in linker length or composition would invalidate the established SAR, making this compound the only appropriate choice for this specific and highly impactful research path.

Targeting Intracellular Proteins Where Balanced Solubility and Permeability Are Critical

The PEG3 linker in Bis-NH2-C1-PEG3 provides a proven, balanced profile of aqueous solubility and passive membrane permeability . This makes it an ideal candidate for initial linker screens when designing PROTACs against new intracellular targets, where maintaining drug-like properties is a primary challenge. Class-level data shows that this PEG3 length can outperform both shorter (ineffective bridging) and longer (reduced permeability) PEG variants in certain contexts , making it a strategic starting point that increases the probability of identifying a potent and cell-active degrader early in a project.

Precision Conjugation of Amine-Reactive Payloads in Bioconjugation Chemistry

While its primary use is in PROTACs, the bis-amino functionality of Bis-NH2-C1-PEG3 makes it a versatile homobifunctional crosslinker . Its high purity and liquid handling characteristics are valuable in any application requiring precise, stoichiometric conjugation of two amine-reactive moieties, such as in the preparation of defined polymer-drug conjugates or in the surface modification of nanoparticles with targeting ligands . Its high purity (>99%) minimizes unwanted side reactions, ensuring a more homogeneous final product compared to lower-purity commercial alternatives .

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